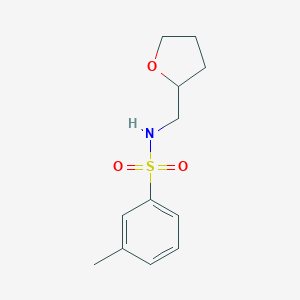
3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide, also known as MTBS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MTBS is a sulfonamide derivative that has been synthesized using different methods.
作用机制
3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide inhibits carbonic anhydrase by binding to the active site of the enzyme. This binding prevents the conversion of carbon dioxide to bicarbonate, leading to a decrease in the production of hydrogen ions. This mechanism of action is useful in the treatment of diseases that are characterized by an excess of hydrogen ions, such as glaucoma.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase by this compound can lead to a decrease in the production of hydrogen ions, resulting in a decrease in intraocular pressure in the eye. This compound has also been shown to have anticonvulsant and anticancer properties, although the exact mechanism of action is not fully understood.
实验室实验的优点和局限性
3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using different methods. This compound is also a potent carbonic anhydrase inhibitor, making it useful for the study of carbonic anhydrase-related diseases. However, this compound has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide. One potential direction is the development of more efficient synthesis methods that can increase the yield of the compound. Another direction is the study of the anticancer properties of this compound, which could lead to the development of new cancer treatments. Additionally, the study of the mechanism of action of this compound could lead to the development of new carbonic anhydrase inhibitors with improved efficacy and fewer side effects.
Conclusion:
In conclusion, this compound is a sulfonamide derivative that has gained attention in the scientific community due to its potential applications in various fields. This compound is a potent carbonic anhydrase inhibitor that has been shown to have anticonvulsant and anticancer properties. Although this compound has some limitations, such as its low solubility in water, there are several future directions for the study of this compound. The development of more efficient synthesis methods and the study of the mechanism of action of this compound could lead to the development of new treatments for various diseases.
合成方法
3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide can be synthesized using different methods, including the reaction of 3-methylbenzenesulfonyl chloride with tetrahydro-2-furanmethanamine in the presence of a base or the reaction of 3-methylbenzenesulfonyl chloride with tetrahydrofuran-2-carboxylic acid in the presence of a coupling agent. The yield of the synthesis method varies depending on the reaction conditions.
科学研究应用
3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has been used in scientific research for various applications. One of the most common applications of this compound is as a carbonic anhydrase inhibitor. Carbonic anhydrase is an enzyme that plays a crucial role in the regulation of acid-base balance in the body. Inhibition of carbonic anhydrase can be useful in the treatment of diseases such as glaucoma, epilepsy, and cancer.
属性
分子式 |
C12H17NO3S |
|---|---|
分子量 |
255.34 g/mol |
IUPAC 名称 |
3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H17NO3S/c1-10-4-2-6-12(8-10)17(14,15)13-9-11-5-3-7-16-11/h2,4,6,8,11,13H,3,5,7,9H2,1H3 |
InChI 键 |
PFMORKHDASIUPZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC2CCCO2 |
规范 SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC2CCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B261795.png)
![1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B261812.png)
![Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B261815.png)
![2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B261820.png)

![N-[3-(4-morpholinyl)propyl]-2-propylpentanamide](/img/structure/B261828.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide](/img/structure/B261830.png)



![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B261846.png)

